Nitroxoline - 4008-48-4

Nitroxoline

Catalog Number: EVT-277196
CAS Number: 4008-48-4
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nitroxoline, chemically known as 8-hydroxy-5-nitroquinoline, is a synthetic compound with a long history of use as an antimicrobial agent. [] First introduced in 1962, it has been predominantly utilized for treating urinary tract infections, particularly those caused by gram-negative bacteria like Escherichia coli. [] Nitroxoline's antimicrobial properties are attributed to its ability to chelate divalent metal cations like Zn2+ and Fe2+, disrupting the biofilm matrix of various bacterial species. [] Recent research has revealed a broader spectrum of activity against fungi, Mycoplasma, Ureaplasma, and Trichomonas, revitalizing interest in this compound. [] Furthermore, promising anticancer activities of nitroxoline have been discovered, opening new avenues for its application in oncology research. []

Future Directions
  • Clinical Trials for Cancer Treatment: Given the promising preclinical data on its anticancer activity, nitroxoline should be further evaluated in clinical trials for various types of cancers, particularly bladder cancer, prostate cancer, and MLL leukemia. [, , , , , ]
  • Optimization of Nitroxoline Analogs: Further development and optimization of nitroxoline analogs, particularly those targeting cathepsin B and other cancer-related pathways, could lead to the identification of more potent and selective anticancer agents. [, , ]
  • Exploration of New Therapeutic Applications: The broad-spectrum activity of nitroxoline, including its antimicrobial, antifungal, antitumor, and antiparasitic properties, warrants further investigation into its potential for treating other diseases. [, , , , ]
  • Understanding the Role of Iron Acquisition in Biofilm Eradication: Investigating the mechanism by which nitroxoline induces iron starvation in bacterial biofilms could lead to the development of more effective biofilm-eradicating agents. []
  • Evaluation of Drug Combinations: Exploring the synergistic potential of nitroxoline in combination with other antimicrobial or anticancer agents could enhance its efficacy and potentially overcome drug resistance. [, , , ]

5-chloroquinolin-8-yl phenylcarbamate (22)

Compound Description: 5-chloroquinolin-8-yl phenylcarbamate (22) is a substituted oxine identified as a hit in a high-throughput screen for anti-angiogenic agents. This compound exhibits micromolar inhibitory activity against human umbilical vein endothelial cells (HUVEC) and type 2 human methionine aminopeptidase (MetAP2) .

Relevance: 5-chloroquinolin-8-yl phenylcarbamate shares structural similarities with nitroxoline, particularly the quinoline core. Both compounds demonstrate anti-angiogenic properties and inhibit MetAP2, although their potencies differ .

5-nitrosoquinolin-8-ol (33)

Compound Description: 5-nitrosoquinolin-8-ol (33) is a nitroxoline derivative that exhibits sub-micromolar inhibitory activity against HUVEC growth. Unlike nitroxoline, this compound does not affect MetAP2 or MetAP1, and only weakly inhibits SIRT1 .

Relevance: 5-nitrosoquinolin-8-ol is structurally related to nitroxoline, differing only in the substituent at position 5 of the quinoline ring (nitroso group instead of nitro group). This minor structural modification leads to significant differences in their mechanisms of action and target selectivity, despite retaining some anti-proliferative activity .

5-aminoquinolin-8-ol (34)

Compound Description: 5-aminoquinolin-8-ol (34) and its derivatives are sub-micromolar inhibitors of HUVEC growth .

Relevance: 5-aminoquinolin-8-ol is structurally similar to nitroxoline, with an amino group replacing the nitro group at position 5 of the quinoline ring. Despite this difference, both compounds demonstrate anti-proliferative effects, suggesting that modifications at this position can be explored for developing new anti-angiogenic agents .

8-sulfonamidoquinoline (32)

Compound Description: 8-sulfonamidoquinoline (32) and its derivatives exhibit sub-micromolar inhibitory activity against HUVEC growth .

Relevance: 8-sulfonamidoquinoline shares the core quinoline structure with nitroxoline but differs in the substituent at position 8. This compound represents another structural class of potent anti-proliferative agents, highlighting the potential of modifying the quinoline scaffold for developing new anti-angiogenic therapies .

Nitroxoline sulfamate (48)

Compound Description: Nitroxoline sulfamate (48) is a derivative of nitroxoline synthesized by introducing a sulfamate group. This modification results in a more potent inhibitor of HUVEC growth compared to the parent compound, while retaining inhibitory activity against MetAP2 and SIRT1 .

Relevance: Nitroxoline sulfamate exemplifies how structural modifications to nitroxoline can enhance its anti-proliferative activity while maintaining its multi-target profile. This highlights the potential for developing more potent nitroxoline analogues with improved therapeutic efficacy .

7-aminomethylated nitroxoline derivative (compound 17)

Compound Description: This derivative of nitroxoline was synthesized by introducing a 2-(ethylamino)acetonitrile group at position 7 of the quinoline ring . It demonstrated superior kinetic properties compared to nitroxoline, selectively inhibiting cathepsin B endopeptidase activity and exhibiting enhanced effectiveness in reducing tumor cell invasion and migration in vitro.

Relevance: The 7-aminomethylated derivative demonstrates how structural modifications to nitroxoline can significantly improve its pharmacological characteristics and its potential as an anticancer drug .

Source and Classification

Nitroxoline is derived from quinoline, a bicyclic compound that forms the backbone of many alkaloids and pharmaceuticals. It is classified under the category of nitro compounds and quinolines, specifically as an antibiotic agent. Its mechanism of action involves inhibiting bacterial growth, making it valuable in clinical settings.

Synthesis Analysis

The synthesis of nitroxoline can be achieved through various methods. One efficient approach involves the one-pot reaction of 8-bromoquinoline with nitro groups under specific catalytic conditions. For instance, using palladium acetate as a catalyst in combination with potassium phosphate in N-methylpyrrolidone solvent at elevated temperatures has proven effective for producing nitroxoline derivatives with high yields .

Another notable method emphasizes a more environmentally friendly synthesis route that minimizes hazardous waste while maintaining high efficiency . The process typically involves:

  1. Starting Materials: 8-bromoquinoline and nitro compounds.
  2. Catalysis: Utilizing palladium-based catalysts.
  3. Conditions: Elevated temperatures (around 150 °C) and specific solvent systems to optimize yield and selectivity.
Molecular Structure Analysis

The molecular structure of nitroxoline consists of a quinoline ring with hydroxyl and nitro substituents at the 8 and 5 positions, respectively. This configuration is crucial for its biological activity.

Chemical Reactions Analysis

Nitroxoline participates in various chemical reactions that are essential for its pharmacological activity. Key reactions include:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, facilitating further chemical modifications.
  2. Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, altering its biological activity.
  3. Complex Formation: Nitroxoline can chelate metal ions, which is significant for its mechanism against bacterial infections.

These reactions are critical for developing new derivatives with enhanced efficacy or reduced side effects.

Mechanism of Action

Nitroxoline exerts its antibacterial effects primarily through two mechanisms:

  1. Inhibition of Bacterial Enzymes: It interferes with bacterial enzyme activities, impeding their metabolic processes.
  2. DNA Binding: The compound has been shown to bind to bacterial DNA, disrupting replication and transcription processes.

Research indicates that nitroxoline's interaction with metal ions enhances its ability to inhibit bacterial growth . The binding affinity to calcium ions has been quantified using isothermal titration calorimetry, revealing significant thermodynamic parameters that contribute to its action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 170 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • pH Sensitivity: Exhibits varying solubility depending on pH levels, which can affect its bioavailability.

These properties are crucial for understanding how nitroxoline behaves in biological systems and its formulation into pharmaceutical products.

Applications

Nitroxoline is primarily utilized in medical applications as an antibiotic for treating urinary tract infections caused by susceptible bacteria. Its effectiveness against resistant strains has led to renewed interest in its use in combination therapies . Moreover, ongoing research explores potential applications in oncology due to its ability to induce apoptosis in cancer cells through mechanisms similar to those observed in bacterial inhibition .

Introduction to Nitroxoline

Historical Development and Clinical Adoption

Nitroxoline was first developed in the 1960s as an antibacterial agent, gaining widespread adoption across European, Asian, and African markets for urinary tract infections (UTIs). Its clinical utility stemmed from favorable pharmacokinetics: rapid absorption, high urinary excretion (reaching concentrations up to 200 mg/L), and prolonged urinary retention. These properties ensured effective eradication of common uropathogens like Escherichia coli and Staphylococcus aureus, with MIC₉₀ values of 4 mg/L and 8 mg/L, respectively. Unlike systemic antibiotics, nitroxoline’s site-specific accumulation minimized ecological disturbance to gut microbiota while maintaining therapeutic efficacy against biofilm-embedded pathogens [1] [3] [6].

The compound experienced a renaissance in the early 2000s when high-throughput screening identified it as a potent inhibitor of angiogenesis. Among 175,000 compounds evaluated, nitroxoline emerged as a top candidate for methionine aminopeptidase-2 (MetAP2) inhibition—an enzyme critical for endothelial cell proliferation. Subsequent studies validated its broad-spectrum anticancer activity, showing nanomolar to micromolar IC₅₀ values against bladder (T24 IC₅₀: 1.68 µM), renal (KCC853 IC₅₀: 2.96 µM), and glioma (U87 IC₅₀: 50 µg/mL) cell lines. This activity arises from multimodal mechanisms: induction of caspase-3-mediated apoptosis, suppression of matrix metalloproteinases, and cell-cycle arrest at G₀/G₁ phase [1] [3] [5].

Table 1: Key Clinical Development Milestones for Nitroxoline

YearDevelopment PhaseIndication FocusKey Findings
1960sInitial ApprovalUrinary Tract InfectionsRapid urinary excretion with effective bactericidal concentrations achieved
2008Preclinical RepurposingAngiogenesis InhibitionIdentified as potent MetAP2 inhibitor via high-throughput screening
2014In Vivo Oncology ModelsGlioblastoma80 mg/kg/day reduced tumor growth in PTEN/KRAS glioma models by 50%
2016Phase II Initiation (China)Non-Muscle Invasive Bladder CancerCTR20131716 trial approval based on orthotopic mouse model efficacy
2024Phase III (APL-1202)NMIBC Combination TherapyCompleted Phase II neoadjuvant trial with tislelizumab (pCR: 41% combination)
2025Orphan Drug DevelopmentNeurofibromatosis Type 1HealNet AI-driven repurposing for plexiform neurofibromas (Phase I/II ongoing)

Chemical Structure and Physicochemical Properties

Nitroxoline’s molecular architecture consists of a bicyclic quinoline core with two critical substituents: a nitro group (-NO₂) at the C5 position and a hydroxyl group (-OH) at C8. This arrangement creates a stable crystalline solid (melting point: 181–183°C) with pH-dependent solubility behavior. The compound exhibits limited aqueous solubility (2.73 mg/mL) but enhanced dissolution in alkaline environments where the phenolic hydroxyl deprotonates. Its partition coefficient (logP: 1.99) reflects moderate lipophilicity, facilitating cellular membrane penetration while avoiding excessive tissue accumulation [3] [6].

Table 2: Physicochemical Profile of Nitroxoline

PropertyValueMethod/Notes
Molecular FormulaC₉H₆N₂O₃Confirmed by elemental analysis
Molecular Weight190.16 g/molMass spectrometry
Melting Point181–183°CUSP monograph standard
Aqueous Solubility (25°C)2.73 mg/mLpH 7.0; increases at alkaline pH
Partition Coefficient (logP)1.99Calculated; experimental consensus: 1.77–2.1
pKapKa₁: 2.55 (pyridinium), pKa₂: 6.89 (phenolic)Predicted using ADMET modeling
Crystal FormLight yellow to brown powderHygroscopic; requires desiccant storage

The molecule’s bioactivity stems from three interconnected mechanisms:

  • Metal Chelation: Nitroxoline forms stable 2:1 complexes with divalent cations (Mg²⁺, Mn²⁺, Zn²⁺) through its ortho-positioned oxygen and nitrogen atoms. This disrupts metalloenzyme function in bacteria (e.g., magnesium-dependent DNA gyrase) and depletes tumor microenvironment metals essential for matrix metalloproteinase activation [3] [5].
  • Enzyme Inhibition: As a reversible MetAP2 inhibitor (IC₅₀: 55 nM), nitroxoline blocks post-translational processing of methionine in endothelial cells, suppressing angiogenesis. Simultaneously, it inhibits cathepsin B (invasiveness protease) and BRD4 bromodomains (IC₅₀: 0.98 µM against BRD4 BD1), disrupting oncogenic transcription [2] [5] [6].
  • Reactive Oxygen Species (ROS) Modulation: The nitro group undergoes intracellular reduction to nitroso intermediates, generating superoxide radicals that induce DNA damage selectively in malignant cells [1] [5].

Metabolic transformation occurs primarily via hepatic glucuronidation and sulfation, producing nitroxoline sulfate—a metabolite retaining antiproliferative activity against bladder cancer cells. This property enhances nitroxoline’s suitability for urological malignancies, as metabolites concentrate in urine [1] [3].

Current Regulatory Status and Global Availability

Nitroxoline’s regulatory landscape reflects its dual identity as a legacy antimicrobial and a novel oncology candidate. Originally approved for UTIs in >30 countries, it faced discontinuation in Western Europe during the 1970s due to cataractogenicity observed in rat models—though human toxicity remained unconfirmed. It persists in several pharmacopeias, including Russia and China, as an uncomplicated UTI therapeutic. The Chinese market supplies multiple generic formulations (e.g., 250 mg tablets), with Jiangsu Asieris Pharmaceuticals leading modern development [3] [4] [6].

Oncology-focused regulatory advancements include:

  • China: Approval of APL-1202 (nitroxoline) for a Phase III NMIBC trial (NCT04490993) combining intravesical epirubicin, with interim data showing 39% 1-year recurrence-free survival. Full NMPA approval for non-muscle invasive bladder cancer is projected for 2026 [2] [10].
  • United States: FDA orphan drug designation for neurofibromatosis type 1 (2025) and an expanded access IND agreement with the CDC for free-living amoeba infections. A U.S. Phase III trial for APL-1702 (cervical HSIL) is under design following FDA feedback [9] [10].
  • European Union: EMA acceptance of Hexvix® (nitroxoline-containing diagnostic agent) for blue-light cystoscopy, though therapeutic nitroxoline remains investigational [10].

The global market is projected to grow at 8.2% CAGR through 2029, driven by oncology repurposing. Regional manufacturing dominance is shifting toward Asia, where 62% of current active pharmaceutical ingredient (API) suppliers operate. However, nitrosamine impurity controls (per ICH M7(R2)) present regulatory hurdles; FDA-mandated testing for N-nitroso derivatives requires stringent sub-ppm quantification in finished products [4] [7] [10].

Properties

CAS Number

4008-48-4

Product Name

Nitroxoline

IUPAC Name

5-nitroquinolin-8-ol

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H

InChI Key

RJIWZDNTCBHXAL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
2.73e+00 g/L

Synonyms

5-nitro-8-hydroxyquinoline
5-nitroquinolin-8-ol
5-nitrox
5-NOK
Cysto-saar plus
Nibiol
nitroxoline
nitroxoline monofluoride
nitroxoline, potassium salt

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.